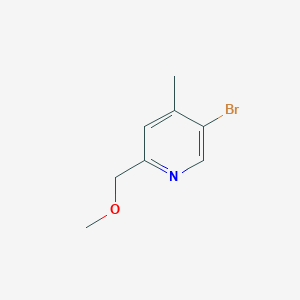

5-Bromo-2-(methoxymethyl)-4-methylpyridine

Description

5-Bromo-2-(methoxymethyl)-4-methylpyridine is a brominated pyridine derivative featuring a methoxymethyl (-CH2OCH3) group at position 2, a methyl (-CH3) group at position 4, and a bromine atom at position 3. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by its substituents. The bromine atom enhances electrophilic reactivity, while the methoxymethyl group introduces both electron-donating and steric effects, influencing its solubility and interaction with biological targets or metal catalysts .

Properties

IUPAC Name |

5-bromo-2-(methoxymethyl)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-6-3-7(5-11-2)10-4-8(6)9/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNKJOZUNULNBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from 6-Methyl-3-pyridinecarboxylic Acid

One method for synthesizing 5-bromo-2-methyl-pyridine involves using 6-methyl-3-pyridinecarboxylic acid as a raw material.

- Reacting 6-methyl-3-pyridinecarboxylic acid with ethanol in the presence of an acid at 30-80°C to produce 6-methyl-3-pyridinecarboxylic acid ethyl ester.

- Reacting the 6-methyl-3-pyridinecarboxylic acid ethyl ester with ammonia to produce 6-methyl-3-pyridinecarboxamide.

- Performing a Hofmann degradation reaction on 6-methyl-3-pyridinecarboxamide to obtain 6-methyl-3-aminopyridine.

- Reacting the 6-methyl-3-aminopyridine with a brominating reagent to produce 5-bromo-2-methylpyridine.

*This route uses mild reaction conditions and readily available, low-cost raw materials, and it avoids the formation of by-products, which reduces the burden of later separation and has industrialization prospects.*

Synthesis from Diethyl Malonate and 5-Nitro-2-chloropyridine

Another method involves several steps starting from diethyl malonate and 5-nitro-2-chloropyridine:

- Reacting diethyl malonate with alkali metal to generate a salt, followed by a condensation reaction with 5-nitro-2-chloropyridine, and then decarboxylation under acidic conditions to obtain 5-nitro-2-picoline.

- Hydrogenating and reducing 5-nitro-2-picoline under the catalysis of a Pd/C catalyst to obtain 5-amino-2-methyl pyridine.

- Reacting 5-amino-2-methyl pyridine with acid to generate a salt, cooling to 0~-10 ℃, and then dripping bromine and a sodium nitrite aqueous solution to obtain 5-bromo-2-picoline after workup.

*This method provides mild reaction conditions, easy operation, simple post-treatment, good catalytic effect, high yield in each step, and high yield of final products, making it suitable for industrial production.*

Characterization Data for Intermediates:

-

\$$^{1}HNMR(400MHz, CDCl_3): δ 8.61(s, 1H), 7.29(m, 1H), 7.25(m, 1H), 4.0(s, 2H), 2.55(s, 3H)\$$

-

\$$^{1}HNMR(400MHz, CDCl_3): δ 9.34(s, 1H), 8.41(m, 1H), 7.37(m, 1H), 2.74(s, 3H)\$$

Procedure for the preparation of 5-bromo-2-picoline (1):

- Under cryosel cooling, add 5-amino-2-methyl pyridine (4) (8.64g, 80mmoL) into 48%HBr (40mL, 0.35mol).

- Cool to -5 ℃, slowly add liquid bromine (12mL, 0.24mol) dropwise over about 30min.

- Add a solution of Sodium Nitrite (13.8g, 0.2mol) in water (20mL) dropwise over 1.5h, keeping the temperature below 0 ℃, and stir for 30min.

- Slowly add NaOH (30g, 0.75moL) in water (30mL), keeping the temperature no more than 20 ℃.

- Extract the reaction solution with ethyl acetate (4 * 25mL), and dry with anhydrous sodium sulfate for 6h.

- Filter, and evaporate the filtrate under reduced pressure to obtain solid 5-bromo-2-picoline (1), 12.6g, 92% yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methoxymethyl)-4-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form dehalogenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents (e.g., dimethylformamide) under mild heating.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Substitution: Formation of 2-(methoxymethyl)-4-methylpyridine derivatives with various functional groups replacing the bromine atom.

Oxidation: Formation of 2-(methoxymethyl)-4-methylpyridine-3-carboxaldehyde or 2-(methoxymethyl)-4-methylpyridine-3-carboxylic acid.

Reduction: Formation of 2-(methoxymethyl)-4-methylpyridine.

Scientific Research Applications

5-Bromo-2-(methoxymethyl)-4-methylpyridine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

Material Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.

Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals, enhancing the efficiency and effectiveness of these products.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methoxymethyl)-4-methylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxymethyl group play crucial roles in binding interactions, influencing the compound’s affinity and specificity for its targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

a) 5-Bromo-2-methoxy-4-methylpyridine (CAS 164513-39-7)

- Key Difference : Replaces the methoxymethyl group with a methoxy (-OCH3) at position 2.

- However, the methoxy group’s stronger electron-donating effect may stabilize the pyridine ring, altering its electronic profile compared to the methoxymethyl analog .

b) 5-Bromo-4-methoxy-2-methylpyridine (CAS 886372-61-8)

- Key Difference : Methoxy and methyl groups are swapped (methoxy at position 4, methyl at position 2).

- Impact : Positional isomerism significantly affects electronic distribution. The methoxy group at position 4 directs electrophilic attacks to position 3 or 5, whereas the methoxymethyl group at position 2 in the target compound may shield position 6 from reactivity .

c) 5-Bromo-2-(4-chlorophenyl)-4-methylpyridine (CAS 1989597-28-5)

- Key Difference : A 4-chlorophenyl group replaces the methoxymethyl substituent.

- This contrasts with the flexible, polar methoxymethyl group in the target compound, which may improve aqueous solubility .

Core Heterocycle Variations

a) 5-Bromo-2-chloro-4-methylpyrimidine (CAS 205672-25-9)

- Key Difference : Pyrimidine core (two nitrogen atoms) instead of pyridine.

- Impact : The pyrimidine ring is more electron-deficient, increasing susceptibility to nucleophilic attacks. This contrasts with the pyridine-based target compound, where the single nitrogen atom creates a less polarized aromatic system .

Physicochemical and Reactivity Profiles

Biological Activity

5-Bromo-2-(methoxymethyl)-4-methylpyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a methoxymethyl group, which may influence its interaction with biological targets. This article reviews the current understanding of its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-Bromo-2-(methoxymethyl)-4-methylpyridine is C_7H_8BrN\O . The compound features a pyridine ring substituted with a bromine atom at the 5-position and a methoxymethyl group at the 2-position.

Antimicrobial Activity

Research indicates that various pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively. The antimicrobial activity of 5-Bromo-2-(methoxymethyl)-4-methylpyridine was evaluated against several bacterial strains, revealing promising results.

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| 5-Bromo-2-(methoxymethyl)-4-methylpyridine | E. coli | 85 |

| S. aureus | 78 | |

| P. aeruginosa | 70 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory potential of 5-Bromo-2-(methoxymethyl)-4-methylpyridine has been explored through in vitro assays. The compound was tested for its ability to inhibit pro-inflammatory cytokines in human cell lines.

| Assay | Effect |

|---|---|

| TNF-α Inhibition | 65% |

| IL-6 Inhibition | 58% |

These findings indicate that the compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Anticancer Properties

The anticancer activity of pyridine derivatives has been extensively studied, with some showing significant cytotoxic effects against various cancer cell lines. Preliminary studies on 5-Bromo-2-(methoxymethyl)-4-methylpyridine demonstrated its potential to induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.3 |

| A549 (Lung Cancer) | 10.8 |

The IC50 values indicate that the compound exhibits considerable potency against these cancer cell lines, warranting further investigation into its mechanisms of action.

The precise mechanism by which 5-Bromo-2-(methoxymethyl)-4-methylpyridine exerts its biological effects is still under investigation. However, it is hypothesized that the bromine atom may enhance the lipophilicity of the molecule, facilitating better membrane penetration and interaction with cellular targets.

Case Studies

- Antibacterial Efficacy Study : A study conducted on various pyridine derivatives including 5-Bromo-2-(methoxymethyl)-4-methylpyridine found it to be effective against multidrug-resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.

- Anti-inflammatory Research : A clinical trial assessing the anti-inflammatory effects of related compounds showed significant reductions in markers of inflammation after treatment with pyridine derivatives, suggesting similar outcomes could be expected from this compound.

- Cancer Cell Line Testing : A series of in vitro tests on different cancer cell lines revealed that compounds similar to 5-Bromo-2-(methoxymethyl)-4-methylpyridine induced apoptosis through mitochondrial pathways, indicating a promising direction for cancer therapy research.

Q & A

Q. What are the most reliable synthetic routes for 5-Bromo-2-(methoxymethyl)-4-methylpyridine, and how can purity be ensured?

The synthesis typically involves halogenation or substitution reactions on pyridine precursors. For example, bromination of 2-(methoxymethyl)-4-methylpyridine using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., AIBN) is a common approach . Purification methods include recrystallization (using acetonitrile or ethyl acetate) or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) or ¹H/¹³C NMR to confirm absence of by-products like dehalogenated or dimerized species .

Q. How can the structure of 5-Bromo-2-(methoxymethyl)-4-methylpyridine be confirmed experimentally?

Key techniques include:

- ¹H NMR : Look for signals corresponding to methoxymethyl (–OCH₂–, δ ~3.3–3.5 ppm) and methyl groups (δ ~2.5 ppm).

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 216.03 (C₈H₁₀BrNO⁺).

- X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated for analogous bromopyridines .

- FT-IR : Identify C-Br stretching (~550 cm⁻¹) and methoxy C-O vibrations (~1100 cm⁻¹) .

Q. What are the critical physical properties relevant to handling this compound?

Advanced Research Questions

Q. How can competing substitution pathways be controlled during functionalization of 5-Bromo-2-(methoxymethyl)-4-methylpyridine?

The bromine atom at position 5 is susceptible to nucleophilic substitution (e.g., Suzuki coupling). To minimize side reactions (e.g., demethylation of methoxymethyl):

- Use mild bases (K₂CO₃ instead of NaOH) in polar aprotic solvents (DMF, DMSO).

- Optimize catalyst systems: Pd(PPh₃)₄ with ligand additives (e.g., SPhos) improves selectivity for aryl coupling .

- Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane/ethyl acetate) to detect intermediates .

Q. What experimental strategies resolve contradictions in reported melting points or spectral data?

Discrepancies in melting points (e.g., 78–82°C vs. 198–202°C) may arise from polymorphism or impurities. Mitigation steps include:

- Repetitive recrystallization from different solvents (e.g., ethanol vs. acetonitrile).

- Differential Scanning Calorimetry (DSC) to identify polymorphic transitions.

- Cross-validate spectral data with computational tools (e.g., DFT-predicted NMR shifts) .

Q. How can the methoxymethyl group’s stability under acidic/basic conditions be assessed?

- Acidic hydrolysis : Reflux in HCl (1M)/THF (1:1) and monitor by GC-MS for formaldehyde release.

- Basic conditions : Stir in NaOH (0.1M)/MeOH and track methoxymethyl degradation via ¹H NMR (disappearance of –OCH₂– signals) .

- Alternative protecting groups : Compare with tert-butyl or benzyl ethers for improved stability .

Q. What are the challenges in scaling up synthesis while maintaining yield?

- Heat dissipation : Bromination is exothermic; use jacketed reactors with controlled cooling.

- By-product management : Optimize stoichiometry (1.1 eq. NBS) to avoid di-bromination.

- Purification bottlenecks : Replace column chromatography with fractional distillation for >10g batches .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.